molecular formula C32H29F3N4O4 B14732924 N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide CAS No. 6549-16-2

N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B14732924
CAS No.: 6549-16-2
M. Wt: 590.6 g/mol
InChI Key: BNEPXWKIOVFZER-UHFFFAOYSA-N
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Description

N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a combination of pyrrole, pyrazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide typically involves multi-step organic synthesis. Key steps include:

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may use reagents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl group may enhance binding affinity to certain proteins or enzymes, thereby modulating their activity . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide is unique due to its combination of pyrrole, pyrazole, and benzamide moieties, which may confer a distinct set of biological activities not observed in simpler compounds.

Properties

CAS No.

6549-16-2

Molecular Formula

C32H29F3N4O4

Molecular Weight

590.6 g/mol

IUPAC Name

N-[5-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-phenylpyrazol-3-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C32H29F3N4O4/c1-19-14-25(20(2)38(19)24-13-9-10-22(17-24)32(33,34)35)26-18-29(39(37-26)23-11-7-6-8-12-23)36-31(40)21-15-27(41-3)30(43-5)28(16-21)42-4/h6-18H,1-5H3,(H,36,40)

InChI Key

BNEPXWKIOVFZER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C3=NN(C(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C5=CC=CC=C5

Origin of Product

United States

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